(E)-N-[(5-bromopyridin-2-yl)carbamothioyl]-3-phenylprop-2-enamide
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Overview
Description
(E)-N-[(5-bromopyridin-2-yl)carbamothioyl]-3-phenylprop-2-enamide is a synthetic organic compound characterized by its unique structure, which includes a bromopyridine moiety, a carbamothioyl group, and a phenylprop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[(5-bromopyridin-2-yl)carbamothioyl]-3-phenylprop-2-enamide typically involves a multi-step process. One common method starts with the bromination of 2-aminopyridine to obtain 5-bromo-2-aminopyridine. This intermediate is then reacted with thiophosgene to form the corresponding isothiocyanate. The final step involves the reaction of this isothiocyanate with (E)-3-phenylprop-2-enamide under suitable conditions to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[(5-bromopyridin-2-yl)carbamothioyl]-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-[(5-bromopyridin-2-yl)carbamothioyl]-3-phenylprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that it may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific biological targets suggests it could be developed into a pharmaceutical agent for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-N-[(5-bromopyridin-2-yl)carbamothioyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The bromopyridine moiety allows for binding to certain enzymes or receptors, while the carbamothioyl group can form covalent bonds with nucleophilic sites. This dual interaction can modulate biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-[(5-chloropyridin-2-yl)carbamothioyl]-3-phenylprop-2-enamide
- (E)-N-[(5-fluoropyridin-2-yl)carbamothioyl]-3-phenylprop-2-enamide
- (E)-N-[(5-iodopyridin-2-yl)carbamothioyl]-3-phenylprop-2-enamide
Uniqueness
Compared to its analogs, (E)-N-[(5-bromopyridin-2-yl)carbamothioyl]-3-phenylprop-2-enamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom’s size and electronegativity can affect the compound’s binding affinity and selectivity towards specific targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(E)-N-[(5-bromopyridin-2-yl)carbamothioyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3OS/c16-12-7-8-13(17-10-12)18-15(21)19-14(20)9-6-11-4-2-1-3-5-11/h1-10H,(H2,17,18,19,20,21)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJOKLVFRRWRPN-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=NC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=NC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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